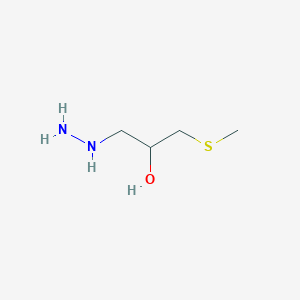

1-Hydrazino-3-(methylthio)propan-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-hydrazinyl-3-methylsulfanylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2OS/c1-8-3-4(7)2-6-5/h4,6-7H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVUGWOKYIMFCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(CNN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40931960 | |

| Record name | 1-Hydrazinyl-3-(methylsulfanyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40931960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14359-97-8 | |

| Record name | 1-Hydrazinyl-3-(methylthio)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14359-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydrazino-3-(methylthio)propan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014359978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydrazinyl-3-(methylsulfanyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40931960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydrazino-3-(methylthio)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Hydrazino-3-(methylthio)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydrazino-3-(methylthio)propan-2-ol, also identified as 3-methylmercapto-2-hydroxy-propyl hydrazine, is a significant organic compound with the chemical formula C4H12N2OS.[1][2][3] This molecule serves as a critical building block in the synthesis of various organic compounds, most notably as an intermediate in the production of the antimicrobial agent Nifuratel.[3][4][5] This guide provides a detailed overview of its chemical properties, a documented experimental protocol for its synthesis, and its primary application in the pharmaceutical industry.

Core Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding its behavior in chemical reactions and for its proper handling and storage.

| Property | Value |

| Molecular Formula | C4H12N2OS |

| Molecular Weight | 136.22 g/mol |

| CAS Number | 14359-97-8 |

| Boiling Point | 339.127 °C at 760 mmHg |

| Density | 1.146 g/cm³ |

| Flash Point | 158.898 °C |

| Refractive Index | 1.538 |

| Vapor Pressure | 6.3E-06 mmHg at 25°C |

| pKa | 13.98 ± 0.20 (Predicted) |

| LogP | 0.26480 |

| XLogP3 | -0.9 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

| Exact Mass | 136.06703418 Da |

| Complexity | 53.3 |

Data sourced from LookChem and PubChem.[1][2]

Synthesis and Experimental Protocol

The primary synthesis route for this compound involves the reaction of glycidyl ether with hydrazine hydrate.[3][4]

Experimental Methodology

A detailed protocol for the synthesis is as follows:

-

Reaction Setup: A 1000ml reaction flask is charged with 226.25g of hydrazine hydrate.

-

Heating: The hydrazine hydrate is heated to a temperature of 90°C.

-

Addition of Reactant: While maintaining the temperature at 90°C and under constant stirring, 104.17g of 1-methylthio-2,3-epoxypropane (glycidyl methyl thioether) is added to the reaction flask.

-

Reaction Maintenance: The temperature of the reaction system is carefully controlled and maintained at 90°C to allow the reaction to proceed to completion.

-

Work-up: Following the reaction, the excess hydrazine hydrate is removed by concentration under reduced pressure.

-

Product Isolation: The resulting product is a thick, colorless liquid, identified as this compound.[3][4] This process has been reported to yield approximately 120.10g of the product, corresponding to a yield of 88.30% with a purity of 96.8% as determined by gas chromatography.[3][4]

Application in Drug Development: A Nifuratel Intermediate

This compound is a key intermediate in the synthesis of Nifuratel.[4][5] Nifuratel is a broad-spectrum antimicrobial agent effective against bacteria, trichomoniasis, and candida, which are common causes of gynecological infections.[5] The primary mechanism of action for Nifuratel involves the inhibition of bacterial enzyme systems, thereby disrupting their metabolic processes and leading to cell death.[5]

The logical progression from the synthesis of the intermediate to the therapeutic application of the final drug product is outlined in the diagram below.

Safety and Handling

While comprehensive safety data is not available for all scenarios, the aggregated GHS information from multiple reports indicates potential hazards associated with this compound.[2]

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

It is important to note that this chemical did not meet GHS hazard criteria in a majority of reports (75%). However, due to the presence of hazard statements in some notifications, appropriate personal protective equipment should be worn, and standard laboratory safety procedures should be followed when handling this compound.[2]

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its primary significance lies in its role in the synthesis of the antimicrobial drug Nifuratel. The synthetic protocol is straightforward and provides a high yield of the product. A thorough understanding of its properties and handling requirements is essential for its safe and effective use in research and pharmaceutical manufacturing.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | C4H12N2OS | CID 85723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 14359-97-8 [m.chemicalbook.com]

- 4. This compound | 14359-97-8 [chemicalbook.com]

- 5. China this compound Nifuratel Impurity 14359-97-8,Buy this compound Nifuratel Impurity 14359-97-8 Online -china-sinoway.com [china-sinoway.com]

1-Hydrazino-3-(methylthio)propan-2-ol CAS 14359-97-8 data

An In-depth Technical Guide to 1-Hydrazino-3-(methylthio)propan-2-ol (CAS 14359-97-8)

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of the broad-spectrum antimicrobial agent Nifuratel. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and its role in the biological activity of its downstream product.

Physicochemical and Safety Data

This compound is an organic compound with the molecular formula C4H12N2OS.[1][2] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 136.22 g/mol | [3][4] |

| Exact Mass | 136.06703418 Da | [1][3] |

| Density | 1.146 g/cm³ | [1] |

| Boiling Point | 339.127 °C at 760 mmHg | [1] |

| Flash Point | 158.898 °C | [1] |

| Refractive Index | 1.538 | [1] |

| Vapor Pressure | 6.3E-06 mmHg at 25°C | [1] |

| pKa | 13.98 ± 0.20 (Predicted) | [1] |

| LogP | 0.26480 | [1] |

| XLogP3 | -0.9 | [1][3] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Complexity | 53.3 | [1][3] |

Safety Information:

According to the Globally Harmonized System (GHS), this chemical may be harmful if swallowed, in contact with skin, or inhaled.[3] It may also cause skin and serious eye irritation.[3]

Synthesis of this compound

This compound is synthesized via the reaction of hydrazine hydrate with 1-methylthio-2,3-epoxypropane (glycidyl methyl sulfide). The following is a representative experimental protocol.

Experimental Protocol:

-

Reaction Setup: A 1000 ml reaction flask is charged with 226.25 g of hydrazine hydrate.

-

Heating: The hydrazine hydrate is heated to 90°C.

-

Addition of Reactant: While stirring, 104.17 g of glycidyl ether (1-methylthio-2,3-epoxypropane) is added to the reaction flask.

-

Reaction Maintenance: The temperature of the reaction system is maintained at 90°C.

-

Work-up: Following the reaction, the excess hydrazine hydrate is removed by concentration under reduced pressure.

-

Product: This process yields approximately 120.10 g of a thick, colorless liquid, which is this compound. The reported purity is 96.8% with a yield of 88.30%.[4][5]

Caption: Synthesis of this compound.

Role as a Nifuratel Intermediate

This compound is a crucial intermediate in the synthesis of Nifuratel.[4][5][6] Nifuratel is a broad-spectrum antimicrobial agent effective against bacteria, protozoa, and fungi.[3] The synthesis proceeds by reacting this compound with 5-nitro-2-furaldehyde diacetate.

Caption: Nifuratel Synthesis Pathway.

Biological Mechanisms of Action of Nifuratel

While this compound is an intermediate with no reported direct biological activity, its end-product, Nifuratel, exhibits a multi-faceted mechanism of action. Understanding these mechanisms is vital for drug development professionals.

Nifuratel's antimicrobial effects are primarily due to its nitrofuran structure. Inside microbial cells, the nitro group is reduced by nitroreductases, leading to the formation of reactive intermediates.[3] These intermediates disrupt several crucial cellular processes:

-

DNA Damage: The reactive intermediates can cause significant damage to microbial DNA, which in turn inhibits DNA replication and transcription.[3]

-

Disruption of Cell Membrane: The reactive metabolites can also interact with membrane lipids and proteins, leading to increased cell permeability and eventual lysis.[3]

-

Enzyme Inhibition: Nifuratel can inhibit essential microbial enzymatic pathways, further hampering their metabolic and biosynthetic functions.[3]

Recent research has also shed light on other potential mechanisms of action for Nifuratel, expanding its therapeutic potential:

-

STAT3 Inhibition: Nifuratel has been identified as a novel inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3). It can suppress both constitutive and interleukin-6-induced STAT3 activation in gastric cancer cells, leading to reduced cell proliferation and apoptosis.

-

Inhibition of Mast Cell Activation: Nifuratel has been shown to inhibit the IgE-mediated activation of mast cells. It achieves this by inhibiting the phosphorylation of Syk (Spleen tyrosine kinase) and its downstream signaling molecules. This suggests its potential as a therapeutic agent for allergic disorders.

Caption: Mechanisms of Action of Nifuratel.

References

- 1. What is Nifuratel used for? [synapse.patsnap.com]

- 2. This compound|lookchem [lookchem.com]

- 3. What is the mechanism of Nifuratel? [synapse.patsnap.com]

- 4. nbinno.com [nbinno.com]

- 5. Drug repositioning of anti-microbial agent nifuratel to treat mast cell-mediated allergic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 14359-97-8 [chemicalbook.com]

In-Depth Technical Guide to the Physical Properties of 1-Hydrazinyl-3-methylsulfanylpropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 1-hydrazinyl-3-methylsulfanylpropan-2-ol. The information is compiled from various chemical data sources and is intended to support research, development, and quality control activities.

Core Physical and Chemical Properties

1-Hydrazinyl-3-methylsulfanylpropan-2-ol, with the CAS number 14359-97-8, is a chemical intermediate utilized in the synthesis of various organic molecules, including the antimicrobial agent Nifuratel. An understanding of its physical properties is crucial for its handling, characterization, and application in synthetic chemistry.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C4H12N2OS | [1][2] |

| Molecular Weight | 136.22 g/mol | [1][3] |

| Boiling Point | 339.1 ± 32.0 °C at 760 mmHg | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Flash Point | 158.9 ± 25.1 °C | [2] |

| Refractive Index | 1.538 | [1] |

| LogP (predicted) | -0.9 | [1][3] |

| pKa (predicted) | 13.98 ± 0.20 | [1] |

| Vapor Pressure | 6.3E-06 mmHg at 25°C | [1] |

| CAS Number | 14359-97-8 | [1][2] |

Experimental Protocols for Physical Property Determination

While specific experimental protocols for 1-hydrazinyl-3-methylsulfanylpropan-2-ol are not detailed in the available literature, standard methodologies for organic compounds can be applied. The following are generalized procedures for determining key physical properties.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting range.

Apparatus:

-

Mel-Temp apparatus or Thiele tube

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure (using Mel-Temp):

-

A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the Mel-Temp apparatus.

-

The sample is heated at a moderate rate to determine an approximate melting point.

-

The apparatus is allowed to cool, and a second sample is heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. This property is dependent on atmospheric pressure.

Apparatus:

-

Thiele tube or a micro-boiling point apparatus

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or oil bath)

Procedure (using Thiele Tube):

-

A small amount of the liquid sample (a few milliliters) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is gently heated, causing the air trapped in the capillary tube to bubble out.

-

Heating is continued until a steady stream of bubbles emerges from the capillary tube.

-

The heat source is removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Density Determination

Density is the mass of a substance per unit volume. For liquids, it is commonly determined using a pycnometer or by the principle of buoyancy.

Apparatus:

-

Pycnometer (a glass flask with a precise volume)

-

Analytical balance

Procedure (using a Pycnometer):

-

The empty, clean, and dry pycnometer is accurately weighed.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped off.

-

The filled pycnometer is weighed.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Logical Relationships of Physical Properties

The physical properties of a compound are interconnected and are ultimately determined by its molecular structure. The following diagram illustrates the logical flow from the fundamental composition to the macroscopic physical characteristics of 1-hydrazinyl-3-methylsulfanylpropan-2-ol.

This guide provides a foundational understanding of the physical properties of 1-hydrazinyl-3-methylsulfanylpropan-2-ol for professionals in research and drug development. While key data has been presented, further experimental validation is always recommended for critical applications.

References

An In-depth Technical Guide to 1-Hydrazino-3-(methylthio)propan-2-ol: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Hydrazino-3-(methylthio)propan-2-ol, a key intermediate in the synthesis of the broad-spectrum antimicrobial and antiprotozoal agent, Nifuratel. This document details the molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis, and expected characterization data. Furthermore, it includes visualizations of the synthetic workflow and the established signaling pathway of its downstream product, Nifuratel, to provide context for its relevance in drug development.

Molecular Structure and Properties

This compound (CAS No: 14359-97-8) is a chiral molecule featuring a hydrazinyl group, a secondary alcohol, and a methyl thioether. These functional groups contribute to its reactivity and its utility as a versatile building block in organic synthesis.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C4H12N2OS | --INVALID-LINK-- |

| Molecular Weight | 136.22 g/mol | --INVALID-LINK-- |

| IUPAC Name | 1-hydrazinyl-3-(methylthio)propan-2-ol | --INVALID-LINK-- |

| CAS Number | 14359-97-8 | --INVALID-LINK-- |

| Boiling Point | 128-130 °C at 1 Torr | --INVALID-LINK-- |

| Density | 1.145 g/cm³ (Predicted) | --INVALID-LINK-- |

| pKa | 13.98 ± 0.20 (Predicted) | --INVALID-LINK-- |

| SMILES | CSCC(O)CN[NH2] | |

| InChI | InChI=1S/C4H12N2OS/c1-8-3-4(7)2-6-5/h4,6-7H,2-3,5H2,1H3 | --INVALID-LINK-- |

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic ring-opening of 2-((methylthio)methyl)oxirane with hydrazine hydrate. The hydrazine acts as the nucleophile, attacking one of the epoxide carbons, leading to the formation of the desired product.

Experimental Protocol

This protocol is a composite procedure based on methodologies described in various patents for the synthesis of Nifuratel intermediates.

Materials:

-

2-((methylthio)methyl)oxirane (1.0 eq)

-

Hydrazine hydrate (85% in water, 5.0 eq)

-

Toluene

-

Anhydrous sodium sulfate

-

Deionized water

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add hydrazine hydrate (5.0 eq).

-

Heat the hydrazine hydrate to 90°C with stirring.

-

Slowly add 2-((methylthio)methyl)oxirane (1.0 eq) dropwise to the heated hydrazine hydrate over a period of 1-2 hours, maintaining the reaction temperature at 90-95°C.

-

After the addition is complete, continue to stir the reaction mixture at 90°C for an additional 2 hours.

-

Cool the reaction mixture to room temperature.

-

The excess hydrazine hydrate and water are removed under reduced pressure using a rotary evaporator to yield a viscous liquid.

-

Dissolve the residue in toluene and wash with deionized water to remove any remaining hydrazine hydrate.

-

Separate the organic layer and dry over anhydrous sodium sulfate.

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation (128-130 °C at 1 Torr) to yield a colorless to pale yellow liquid.

Synthesis Workflow Diagram

spectral data for 1-Hydrazino-3-(methylthio)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydrazino-3-(methylthio)propan-2-ol is a key chemical intermediate, primarily recognized for its role in the synthesis of the broad-spectrum antimicrobial agent, Nifuratel.[1][2] Nifuratel is effective against a range of pathogens, including bacteria, Trichomonas, and Candida, which are often implicated in gynecological infections. The purity and characterization of this compound are therefore critical for the successful synthesis of the active pharmaceutical ingredient. This guide provides a summary of its chemical properties, a detailed synthesis protocol, and predicted spectral data to aid in its identification and use in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₄H₁₂N₂OS | PubChem[3] |

| Molecular Weight | 136.22 g/mol | PubChem[3] |

| CAS Number | 14359-97-8 | ChemicalBook[1] |

| Appearance | White crystalline powder | Own lab offer |

| Boiling Point | 339.1 ± 32.0 °C at 760 mmHg (Predicted) | Chemsrc[4] |

| Density | 1.1 ± 0.1 g/cm³ (Predicted) | Chemsrc[4] |

| Flash Point | 158.9 ± 25.1 °C (Predicted) | Chemsrc[4] |

| pKa | 13.98 ± 0.20 (Predicted) | LookChem[5] |

| XLogP3 | -0.9 | LookChem[5] |

Predicted Spectral Data

Mass Spectrometry

Predicted mass spectrometry data, including collision cross-section values for various adducts, is available and summarized in Table 2.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 137.07431 | 127.4 |

| [M+Na]⁺ | 159.05625 | 132.8 |

| [M-H]⁻ | 135.05975 | 125.8 |

| [M+NH₄]⁺ | 154.10085 | 147.9 |

| [M+K]⁺ | 175.03019 | 131.2 |

| [M] | 136.06648 | 126.0 |

Data sourced from PubChemLite.

NMR and Infrared Spectroscopy

Experimentally determined NMR and IR spectra for this compound are not currently published. Researchers should perform their own spectral analysis for definitive identification and purity assessment.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 1-(methylthio)-2,3-epoxypropane with hydrazine hydrate.[1][2]

Materials:

-

1-(Methylthio)-2,3-epoxypropane

-

Hydrazine hydrate

-

Reaction flask (e.g., 1000 mL)

-

Stirring apparatus

-

Heating mantle

-

Reduced pressure distillation apparatus

Procedure:

-

To a 1000 mL reaction flask, add 226.25 g of hydrazine hydrate.

-

Heat the hydrazine hydrate to 90°C with stirring.

-

Slowly add 104.17 g of 1-(methylthio)-2,3-epoxypropane to the reaction flask while maintaining the temperature at 90°C.

-

After the addition is complete, continue to stir the reaction mixture at 90°C until the reaction is complete (monitoring by TLC or GC is recommended).

-

Once the reaction is complete, remove the excess hydrazine hydrate by concentration under reduced pressure.

-

The resulting product is a thick, colorless liquid, which is this compound. A reported yield for this method is 88.30% with a purity of 96.8% as determined by gas chromatography.[1]

Role in Nifuratel Synthesis

This compound is a crucial building block in the synthesis of Nifuratel. The following diagram illustrates the synthetic pathway.

Safety Information

This compound is associated with the following hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

-

H302: Harmful if swallowed.[3]

-

H312: Harmful in contact with skin.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H332: Harmful if inhaled.[3]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a vital intermediate in pharmaceutical synthesis, particularly for the production of Nifuratel. While a comprehensive set of experimental spectral data is not publicly available, the information provided in this guide on its properties, synthesis, and role in drug manufacturing, along with predicted spectral data, serves as a valuable resource for researchers and developers in the pharmaceutical industry. It is strongly recommended that users of this compound perform their own analytical characterization to ensure its quality and suitability for their specific applications.

References

Technical Guide: Solubility Profile of 1-Hydrazino-3-(methylthio)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydrazino-3-(methylthio)propan-2-ol, a key intermediate in the synthesis of the antimicrobial agent Nifuratel, is a molecule of significant interest in pharmaceutical development.[1][2] Understanding its solubility in various organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and offers a predictive analysis of its solubility based on these characteristics. Furthermore, this guide outlines a detailed experimental protocol for the precise determination of its solubility in a range of organic solvents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound (CAS No. 14359-97-8) is presented in Table 1.[3][4][5] These properties form the basis for predicting the solubility behavior of the compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H12N2OS | [3][5] |

| Molecular Weight | 136.22 g/mol | [4][5] |

| Boiling Point | 339.127 °C at 760 mmHg | [3] |

| Density | 1.146 g/cm³ | [3] |

| LogP | 0.26480 | [3] |

| XLogP3 | -0.9 | [3][6] |

| Hydrogen Bond Donor Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Polar Surface Area (PSA) | 83.58 Ų | [3] |

Predicted Solubility in Organic Solvents

The molecule possesses both polar and non-polar characteristics. The hydroxyl (-OH) and hydrazino (-NHNH2) groups are polar and capable of hydrogen bonding, suggesting potential solubility in polar solvents. The methylthio (-SCH3) and propane backbone contribute to its non-polar character.

-

Polar Protic Solvents (e.g., water, methanol, ethanol): The presence of three hydrogen bond donors and four acceptors, along with a high polar surface area, suggests that this compound is likely to be soluble in polar protic solvents. The hydroxyl and hydrazino groups can readily interact with the solvent molecules through hydrogen bonding.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): Good solubility is also expected in polar aprotic solvents. These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl and hydrazino groups of the solute.

-

Non-Polar Solvents (e.g., hexane, toluene): The LogP value of 0.26480 and an XLogP3 of -0.9 indicate a relatively low lipophilicity.[3][6] This suggests that the solubility in non-polar solvents is likely to be limited. The polar functional groups will have unfavorable interactions with non-polar solvent molecules.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for determining the solubility of a solid in a liquid.

4.1. Materials and Equipment

-

This compound (purity > 98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

4.2. Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

References

- 1. China this compound Nifuratel Impurity 14359-97-8,Buy this compound Nifuratel Impurity 14359-97-8 Online -china-sinoway.com [china-sinoway.com]

- 2. This compound | 14359-97-8 [chemicalbook.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | 14359-97-8 [m.chemicalbook.com]

- 5. CAS 14359-97-8 | 1-Hydrazinyl-3-(methylthio)propan-2-ol - Synblock [synblock.com]

- 6. This compound | C4H12N2OS | CID 85723 - PubChem [pubchem.ncbi.nlm.nih.gov]

Toxicological Profile of 1-Hydrazino-3-(methylthio)propan-2-ol

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

1-Hydrazino-3-(methylthio)propan-2-ol is an organic compound featuring a reactive hydrazine group, a secondary alcohol, and a methylthioether. While specific toxicity studies on this molecule are scarce, the presence of the hydrazine functional group is the primary driver of toxicological concern. Hydrazine and its derivatives are known to exhibit significant toxicity, including hepatotoxicity, neurotoxicity, genotoxicity, and carcinogenicity. These effects are often mediated through metabolic activation to reactive intermediates, leading to oxidative stress and DNA damage. The thioether group is generally less toxic but can be metabolized to sulfoxides and sulfones. Based on aggregated GHS data from a limited number of notifiers, the compound has been inconclusively classified, with some reports indicating it may be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation[1]. This guide synthesizes available data on analogous structures to build a predictive toxicological framework.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 14359-97-8 | [2] |

| Molecular Formula | C4H12N2OS | [2] |

| Molecular Weight | 136.22 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 339.1 °C at 760 mmHg | [5] |

| Density | 1.146 g/cm³ | [2] |

| LogP | -0.9 (XLogP3) | [2] |

Predicted Toxicological Profile

The toxicological profile is extrapolated from data on hydrazine, 2-hydroxyethylhydrazine, and the well-characterized hydrazine derivative drug, procarbazine.

Acute Toxicity

Hydrazine compounds are generally considered moderately to highly toxic via oral, dermal, and inhalation routes[3]. Acute exposure can lead to severe irritation of the skin, eyes, and respiratory tract. Systemic effects often include central nervous system (CNS) depression or stimulation (convulsions), liver and kidney damage, and hematological effects[2][6]. For the structurally similar compound 2-Hydroxyethylhydrazine , GHS classifications indicate it is toxic if swallowed, in contact with skin, or if inhaled[7][8].

Table 1: Predicted Acute Toxicity Values for this compound and Analogs

| Compound | Route | Species | LD50 / LC50 | GHS Category (Predicted/Actual) | Reference |

| This compound | Oral | Rat | No Data | Category 4 (Harmful)[1] | [1] |

| Dermal | Rabbit | No Data | Category 4 (Harmful)[1] | [1] | |

| Inhalation | Rat | No Data | Category 4 (Harmful)[1] | [1] | |

| 2-Hydroxyethylhydrazine | Oral | Rat | No Data | Category 3 (Toxic) | [3][7] |

| Dermal | Rabbit | No Data | Category 3 (Toxic) | [3][7] | |

| Inhalation | Rat | No Data | Category 3 (Toxic) | [3][7] | |

| Intraperitoneal | Rat | 100 mg/kg | - | [3] | |

| Procarbazine HCl | Oral | Rat | 570 mg/kg | Category 4 (Harmful) | [9] |

| Oral | Mouse | 560 mg/kg | Category 4 (Harmful) | [9] | |

| Oral | Rabbit | 150 mg/kg | Category 3 (Toxic) | [10] |

Genotoxicity & Mutagenicity

Many hydrazine derivatives are genotoxic, capable of inducing gene mutations and chromosomal damage. Procarbazine, for instance, is a known mutagen and clastogen[11][12]. It induces DNA methylation, leading to the formation of adducts like O6-methylguanine[13]. The genotoxicity of hydrazines is often dependent on metabolic activation. It is predicted that this compound would be positive in standard genotoxicity assays.

Table 2: Predicted Genotoxicity Profile

| Assay | System | Metabolic Activation | Predicted Outcome | Rationale / Analog Data |

| Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli | With and Without S9 | Positive | Procarbazine is mutagenic in bacteria[14]. Many hydrazines show positive results, often enhanced with S9 activation[15]. |

| In Vitro Chromosomal Aberration | Mammalian Cells (e.g., CHO) | With and Without S9 | Positive | Procarbazine is clastogenic[12]. Hydrazines are known to cause chromatid breaks[2]. |

| In Vivo Micronucleus | Rodent Bone Marrow | N/A | Positive | Procarbazine induces micronuclei in vivo[1][16]. 1,2-dimethylhydrazine is also positive in the mouse micronucleus test[13]. |

Carcinogenicity

Hydrazine and several of its derivatives are classified as probable or reasonably anticipated human carcinogens[1][6]. Animal studies have shown that exposure to various hydrazines can lead to tumors in multiple organs, including the lungs, liver, and colon[1][10]. Procarbazine is a well-documented animal carcinogen, causing leukemia, lymphomas, and tumors of the nervous system and mammary gland[6][14]. Given this strong class effect, this compound should be handled as a potential carcinogen.

Table 3: Carcinogenicity Classification of Hydrazine Analogs

| Compound | Agency | Classification | Reference |

| Hydrazine | IARC | Group 2A: Probably carcinogenic to humans | [10] |

| NTP | Reasonably anticipated to be a human carcinogen | [1] | |

| EPA | Group B2: Probable human carcinogen | [1] | |

| Procarbazine HCl | IARC | Group 2A: Probably carcinogenic to humans | [14] |

| NTP | Reasonably anticipated to be a human carcinogen | [6] |

Mechanistic Toxicology

The toxicity of hydrazine derivatives is complex and often involves metabolic activation.

Metabolic Activation and Oxidative Stress

The hydrazine moiety can be oxidized by cytochrome P450 enzymes to form reactive intermediates, including diazenes and free radicals[4]. These intermediates can lead to the generation of reactive oxygen species (ROS) and hydrogen peroxide, inducing a state of oxidative stress[4][7]. This oxidative stress can damage cellular macromolecules, including lipids, proteins, and DNA, contributing to hepatotoxicity and carcinogenicity.

Caption: Predicted metabolic activation and oxidative stress pathway.

Neurotoxicity via Pyridoxal Phosphate (Vitamin B6) Interaction

A key mechanism of hydrazine-induced neurotoxicity, particularly seizures, is the inhibition of pyridoxal phosphate (Vitamin B6) dependent enzymes[2]. Hydrazines can react with pyridoxal phosphate to form a hydrazone, effectively depleting the active form of this essential co-factor. This inhibits enzymes like glutamic acid decarboxylase (GAD), which is responsible for synthesizing the inhibitory neurotransmitter GABA. Reduced GABA levels lead to CNS hyperexcitability and convulsions[2][17].

Caption: Mechanism of hydrazine-induced neurotoxicity via PLP inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to empirically determine the toxicological profile of this compound.

Caption: Tiered workflow for toxicological evaluation.

Acute Oral Toxicity – Acute Toxic Class Method (OECD 423)

-

Principle: This method determines an acute oral toxicity estimate by using a stepwise procedure with a small number of animals per step[18][19][20]. The outcome allows for classification of the substance into GHS categories.

-

Test System: Healthy, young adult rodents (typically female rats, as they are often slightly more sensitive), nulliparous and non-pregnant.

-

Procedure:

-

Dosing: A single dose of the substance is administered by oral gavage to a group of 3 fasted animals.

-

Starting Dose: The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on available information.

-

Stepwise Progression:

-

If mortality occurs in 2 out of 3 animals, the test is stopped, and the substance is classified.

-

If one animal dies, the test is repeated at the same dose level with 3 more animals.

-

If no animals die, the next higher dose level is tested in a new group of 3 animals.

-

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects), and body weight changes for at least 14 days[18][21].

-

Endpoint: The test allows for classification of the substance based on the number of mortalities at specific dose levels.

-

Bacterial Reverse Mutation (Ames) Test (OECD 471)

-

Principle: This in vitro assay uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations (base substitutions and frameshifts) which result in a reversion to a prototrophic state, allowing growth on an amino-acid-deficient medium[15][22][23].

-

Test System: At least five strains of bacteria are recommended, including TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101) or TA102[15][24].

-

Procedure:

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone[22].

-

Exposure: The test substance, at several concentrations, is combined with the bacterial tester strain and either S9 mix or a buffer. This mixture is combined with molten top agar and poured onto the surface of a minimal glucose agar plate.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies per plate is counted.

-

Evaluation Criteria: A positive result is defined as a concentration-related increase in the number of revertant colonies to a level at least twice the background (spontaneous revertant) count, confirmed by statistical analysis[24].

-

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

-

Principle: This test identifies substances that cause cytogenetic damage by detecting the formation of micronuclei in developing erythrocytes[16][25][26]. Micronuclei are small, membrane-bound DNA fragments from chromosomes that are not incorporated into the main nucleus during cell division.

-

Test System: Rodents, typically mice or rats. Bone marrow is the traditional tissue, but peripheral blood can also be used.

-

Procedure:

-

Dose Selection: A preliminary range-finding study is conducted to determine the maximum tolerated dose (MTD). At least three dose levels, plus negative and positive controls, are used in the main study[16].

-

Administration: The test substance is administered, usually once or twice, via a relevant route (e.g., oral gavage, intraperitoneal injection).

-

Sample Collection: Bone marrow is typically collected 24 and 48 hours after the last administration. The femur or tibia is flushed to collect marrow cells.

-

Slide Preparation: Smears of the bone marrow cells are made on microscope slides and stained (e.g., with Giemsa or a fluorescent dye like acridine orange) to differentiate polychromatic erythrocytes (PCEs, immature) from normochromatic erythrocytes (NCEs, mature).

-

Scoring: At least 4000 PCEs per animal are scored for the presence of micronuclei[16]. The ratio of PCEs to NCEs is also calculated as a measure of bone marrow cytotoxicity.

-

Evaluation Criteria: A positive result is characterized by a dose-related and statistically significant increase in the frequency of micronucleated PCEs in any of the treated groups compared to the concurrent negative control.

-

References

- 1. Integrated In Vivo Genotoxicity Assessment of Procarbazine Hydrochloride Demonstrates Induction of Pig‐a and LacZ Mutations, and Micronuclei, in MutaMouse Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. Page loading... [guidechem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Carcinogenic and other adverse effects of procarbazine in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Procarbazine and Its Hydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 2-Hydroxyethylhydrazine = 95 GC 109-84-2 [sigmaaldrich.com]

- 8. 2-Hydroxyethylhydrazine = 95 GC 109-84-2 [sigmaaldrich.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. pdf.hres.ca [pdf.hres.ca]

- 11. Integrated In Vivo Genotoxicity Assessment of Procarbazine Hydrochloride Demonstrates Induction of Pig-a and LacZ Mutations, and Micronuclei, in MutaMouse Hematopoietic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Procarbazine Hydrochloride (IARC Summary & Evaluation, Volume 26, 1981) [inchem.org]

- 15. nib.si [nib.si]

- 16. nucro-technics.com [nucro-technics.com]

- 17. Procarbazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 19. researchgate.net [researchgate.net]

- 20. Test No. 423: Acute Oral toxicity - Acute Toxic Class Method | OECD [oecd.org]

- 21. bemsreports.org [bemsreports.org]

- 22. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 23. biosafe.fi [biosafe.fi]

- 24. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 25. Test No. 474: Mammalian Erythrocyte Micronucleus Test | OECD [oecd.org]

- 26. oecd.org [oecd.org]

The Unseen Catalyst: A Technical History of 1-Hydrazino-3-(methylthio)propan-2-ol

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the history, synthesis, and physicochemical properties of 1-Hydrazino-3-(methylthio)propan-2-ol (CAS No. 14359-97-8). While not a therapeutic agent in itself, this molecule is a critical intermediate in the synthesis of the broad-spectrum antimicrobial and antiprotozoal drug, Nifuratel. This document provides a comprehensive overview of its known synthesis protocols, key chemical data, and its pivotal role in the production of a significant pharmaceutical compound. The historical context of its development is intrinsically linked to the advent of Nifuratel in the 1960s.

Introduction: A Molecule Behind the Medicine

This compound, also known as 3-methylmercapto-2-hydroxy-propyl hydrazine, is an organic compound whose significance lies in its role as a key building block in pharmaceutical manufacturing.[1][2] Its discovery and development are directly tied to the synthesis of Nifuratel, a nitrofuran derivative developed by the Italian pharmaceutical company POLI INDUSTRIA CHIMICA S.p.A. in the 1960s. Nifuratel is a versatile drug effective against a wide range of pathogens responsible for genito-urinary tract infections.[3] Understanding the chemistry and synthesis of this compound is therefore essential for comprehending the production of this important therapeutic agent.

Discovery and Historical Context

The precise date of the first synthesis of this compound and the individual researchers responsible are not explicitly detailed in readily available public records. However, its history is inseparable from the development of Nifuratel. Given that Nifuratel was developed in the 1960s, it is highly probable that this compound was first synthesized and characterized during this period as part of the research and development process for the final drug product. The selection of this specific hydrazine derivative was likely driven by its reactivity and suitability for constructing the oxazolidinone ring system of Nifuratel.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source |

| CAS Number | 14359-97-8 | [1][4] |

| Molecular Formula | C4H12N2OS | [4][5] |

| Molecular Weight | 136.22 g/mol | [6] |

| Appearance | Colorless to white crystalline powder or liquid | [7] |

| Boiling Point | 339.1 ± 32.0 °C at 760 mmHg | [5] |

| Density | 1.1 ± 0.1 g/cm³ | [5] |

| Flash Point | 158.898 °C | [4] |

| Refractive Index | 1.538 | [4] |

| Purity (typical) | ≥98% | [7] |

Synthesis Protocols

This compound is primarily synthesized through the reaction of a suitable glycidyl ether with hydrazine hydrate. Several variations of this process exist, with differences in reaction conditions and purification methods.

General Synthesis from Glycidyl Ether

A common and straightforward method involves the direct reaction of 1-(methylthio)-2,3-epoxypropane (a glycidyl ether) with hydrazine hydrate.

Experimental Protocol:

-

To a 1000 ml reaction flask, add 226.25 g of hydrazine hydrate.

-

Heat the hydrazine hydrate to 90°C.

-

Under stirring, add 104.17 g of 1-(methylthio)-2,3-epoxypropane, maintaining the reaction temperature at 90°C.

-

After the addition is complete, concentrate the reaction mixture under reduced pressure to remove excess hydrazine hydrate.

-

The resulting product is a thick, colorless liquid, which is this compound.[1][2]

This method has been reported to yield the product with a purity of 96.8% and a yield of 88.30%.[1][2]

Role in the Synthesis of Nifuratel

This compound is a crucial intermediate in the multi-step synthesis of Nifuratel. The following diagram illustrates a generalized synthetic pathway.

Caption: Generalized synthetic pathway to Nifuratel.

Biological Activity and Toxicology

As a chemical intermediate, there is a lack of publicly available data on the specific biological activity and toxicology of this compound itself. The focus of pharmacological and toxicological studies has been on the final active pharmaceutical ingredient, Nifuratel. Nifuratel exhibits a broad spectrum of antimicrobial activity by damaging microbial DNA after being reduced by microbial nitroreductases.[8] It also disrupts the integrity of microbial cell membranes.[8] Given that this compound is a reactive hydrazine derivative, it should be handled with appropriate safety precautions in a laboratory or industrial setting.

Conclusion

This compound, while not a household name, is a testament to the often-unseen chemical entities that are fundamental to the production of life-saving medicines. Its history is intrinsically linked to the development of Nifuratel, a significant advancement in the treatment of genito-urinary infections. The synthesis protocols outlined in this guide demonstrate a practical and efficient means of producing this key intermediate. For researchers and professionals in drug development, a thorough understanding of the chemistry and history of such intermediates is invaluable for process optimization, impurity profiling, and the continued innovation of pharmaceutical manufacturing.

Workflow for Nifuratel Intermediate Synthesis and Subsequent Reaction

The following diagram outlines the logical workflow from starting materials to the formation of the key intermediate and its subsequent use in the synthesis of Nifuratel.

Caption: Workflow from starting materials to Nifuratel.

References

- 1. This compound | 14359-97-8 [m.chemicalbook.com]

- 2. This compound | 14359-97-8 [chemicalbook.com]

- 3. Microbiological and pharmaco-toxicological profile of nifuratel and its favourable risk/benefit ratio for the treatment of vulvo-vaginal infections. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound | CAS#:14359-97-8 | Chemsrc [chemsrc.com]

- 6. This compound | C4H12N2OS | CID 85723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, CasNo.14359-97-8 Shenzhen Regent Biochemistry Tech Co., Ltd. Hong Kong,China [regentsciences.lookchem.com]

- 8. What is the mechanism of Nifuratel? [synapse.patsnap.com]

Methodological & Application

Synthesis of 1-Hydrazino-3-(methylthio)propan-2-ol: A Detailed Guide for Pharmaceutical Research and Development

Abstract

This document provides a comprehensive overview and detailed protocols for the synthesis of 1-Hydrazino-3-(methylthio)propan-2-ol, a key intermediate in the production of the antimicrobial agent Nifuratel.[1][2] The synthesis involves the nucleophilic ring-opening of 2-(methylthiomethyl)-oxirane (methyl glycidyl thioether) with hydrazine hydrate. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental procedures, safety precautions, and characterization data to ensure reproducible and reliable results.

Introduction

This compound (CAS No. 14359-97-8) is a crucial building block in synthetic organic chemistry, most notably serving as a precursor for the synthesis of Nifuratel.[1] Nifuratel is a broad-spectrum antimicrobial and antiprotozoal agent used in the treatment of various infections. The synthesis of high-purity this compound is therefore of significant interest to the pharmaceutical industry. The primary synthetic route involves the reaction of a suitable glycidyl ether, specifically 2-(methylthiomethyl)-oxirane, with hydrazine hydrate. This reaction proceeds via a nucleophilic attack of the hydrazine on the epoxide ring, yielding the desired propan-2-ol derivative.

Reaction Scheme

The synthesis of this compound from 2-(methylthiomethyl)-oxirane and hydrazine hydrate is depicted below. The reaction is a nucleophilic addition of hydrazine to the less sterically hindered carbon of the epoxide ring.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound.

Materials and Reagents:

-

2-(methylthiomethyl)-oxirane (CAS: 64431-85-0)

-

Hydrazine hydrate (80% solution in water) (CAS: 7803-57-8)

-

Ethanol (for purification, if applicable)

-

Round-bottom flask (1000 mL)

-

Reflux condenser

-

Stirring plate and magnetic stirrer bar

-

Heating mantle

-

Apparatus for distillation under reduced pressure

Procedure:

-

Reaction Setup: To a 1000 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 226.25 g of hydrazine hydrate (80% solution).

-

Initiation of Reaction: Begin stirring the hydrazine hydrate and heat the flask to 90°C using a heating mantle.[1]

-

Addition of Glycidyl Ether: Slowly add 104.17 g of 2-(methylthiomethyl)-oxirane to the heated hydrazine hydrate solution under continuous stirring. The temperature of the reaction mixture should be carefully maintained at 90°C.[1]

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 90°C for a sufficient time to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification:

-

Method A: Vacuum Distillation: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the excess hydrazine hydrate and water.[1] This will yield the crude product as a thick, colorless liquid.[1] Further purification can be achieved by vacuum distillation.

-

Method B: Ethanol-Water Azeotropic Removal: To avoid high-vacuum distillation, ethanol can be added to the crude product. The mixture is then distilled under reduced pressure (vacuum degree ≤ 0.09 MPa) to remove water as an azeotrope with ethanol. This process is repeated until all the water is removed.

-

Safety Precautions:

-

Hydrazine hydrate is highly toxic and corrosive. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The reaction should be conducted behind a safety shield.

-

Avoid inhalation of vapors and contact with skin and eyes.

Data Presentation

The following table summarizes the quantitative data obtained from a representative synthesis.

| Parameter | Value | Reference |

| Mass of Hydrazine Hydrate | 226.25 g | [1] |

| Mass of Glycidyl Ether | 104.17 g | [1] |

| Reaction Temperature | 90°C | [1] |

| Product Mass (Crude) | 120.10 g | [1] |

| Yield | 88.30% | [1] |

| Purity (by GC) | 96.8% | [1] |

| Appearance | Thick, colorless liquid | [1] |

Reaction Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

References

Application Note and Experimental Protocol: Synthesis of 1-Hydrazino-3-(methylthio)propan-2-ol

Introduction

1-Hydrazino-3-(methylthio)propan-2-ol, also identified as 3-methylmercapto-2-hydroxy-propyl hydrazine, is a valuable organic intermediate.[1][2] It serves as a critical building block in the synthesis of various organic compounds, including its use in the production of N-amino-5-methylmercapto-methyl-2-oxazolidinone, an intermediate for Nifuratel.[1] This document provides a detailed experimental protocol for the synthesis of this compound.

Reaction Scheme

The synthesis involves the nucleophilic ring-opening of an epoxide, 2-((methylthio)methyl)oxirane, by hydrazine hydrate. The hydrazine acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring, leading to the formation of the desired amino alcohol.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis protocol.

| Parameter | Value |

| Reactants | |

| Hydrazine Hydrate | 226.25 g |

| 2-((methylthio)methyl)oxirane | 104.17 g |

| Reaction Conditions | |

| Temperature | 90°C |

| Product | |

| Product Mass | 120.10 g |

| Yield | 88.30% |

| Purity (Gas Chromatography) | 96.8% |

Experimental Protocol

Materials and Equipment:

-

1000 ml three-necked round-bottom flask

-

Heating mantle with a temperature controller

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser

-

Thermometer

-

Rotary evaporator

-

Hydrazine hydrate (NH₂NH₂·H₂O)

-

2-((methylthio)methyl)oxirane (glycidyl methyl thioether)

Procedure:

-

Reaction Setup: Assemble the 1000 ml three-necked round-bottom flask with a magnetic stirrer, heating mantle, condenser, and a thermometer.

-

Charging the Reactor: Add 226.25 g of hydrazine hydrate to the reaction flask.

-

Heating: Begin stirring and heat the hydrazine hydrate to 90°C.

-

Addition of Epoxide: Once the temperature has stabilized at 90°C, slowly add 104.17 g of 2-((methylthio)methyl)oxirane through the dropping funnel. Maintain a steady addition rate to control any potential exotherm.

-

Reaction: After the addition is complete, maintain the reaction mixture at 90°C with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, remove the excess hydrazine hydrate by concentration under reduced pressure using a rotary evaporator.[1]

-

Product Isolation: The resulting product is a thick, colorless liquid, identified as this compound.[1] The yield of this process is approximately 88.30%, with a purity of 96.8% as determined by gas chromatography.[1]

Safety Precautions:

-

Hydrazine hydrate is toxic and corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The reaction should be conducted with careful temperature monitoring to prevent runaway reactions.

Characterization Data

The synthesized this compound can be further characterized by various analytical techniques. The following are some of its known physical and chemical properties:

| Property | Value |

| Molecular Formula | C₄H₁₂N₂OS |

| Molecular Weight | 136.22 g/mol |

| Boiling Point | 339.127 °C at 760 mmHg |

| Density | 1.146 g/cm³ |

| Refractive Index | 1.538 |

| Flash Point | 158.898 °C |

Experimental Workflow Diagram

Caption: Synthesis Workflow for this compound.

References

Application Notes and Protocols: Synthesis of Nifuratel via 1-Hydrazino-3-(methylthio)propan-2-ol Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifuratel, a broad-spectrum antimicrobial agent, is effective against a variety of pathogens responsible for genito-urinary tract infections.[1][2] Its synthesis often involves the use of key intermediates to construct the final active pharmaceutical ingredient. One such critical intermediate is 1-Hydrazino-3-(methylthio)propan-2-ol.[3][4][5][6] This document provides detailed application notes and experimental protocols for the synthesis of Nifuratel utilizing this intermediate, drawing from established patent literature.

The synthesis of Nifuratel from this compound generally proceeds in two main stages:

-

Formation of the Oxazolidinone Intermediate: this compound is cyclized to form N-amino-5-methylthiomethyl-2-oxazolidone. This is a crucial step in creating the core heterocyclic structure of Nifuratel.

-

Condensation with 5-Nitrofurfural: The formed oxazolidinone intermediate is then reacted with 5-nitrofurfural to yield the final product, Nifuratel.

Chemical Structures

| Compound | Structure |

| This compound | CSCC(O)CN(N) (SMILES Representation)[7] |

| N-amino-5-methylthiomethyl-2-oxazolidone | Structure not explicitly found in searches |

| 5-Nitrofurfural | O=--INVALID-LINK--c1oc(C=O)cc1 (SMILES Representation) |

| Nifuratel | CSCC1OC(=O)N(N=Cc2oc(cc2)--INVALID-LINK--[O-])C1 (SMILES Representation) |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the key intermediate, this compound, from 2-(methylthiomethyl)-oxirane (also known as glycidyl methyl sulfide).[8][9]

Materials:

-

2-(methylthiomethyl)-oxirane

-

Hydrazine hydrate (85% or higher)[8]

-

Ethanol (for post-reaction processing)[10]

-

Heating mantle and stirrer

-

Distillation apparatus

Procedure:

-

Heat the hydrazine hydrate to 90-95°C with stirring.[9]

-

Slowly add 2-(methylthiomethyl)-oxirane to the heated hydrazine hydrate. The reaction is exothermic, and the temperature should be maintained below 95°C.[10]

-

After the addition is complete, continue the reaction for an additional 2 hours at 90-95°C.[9]

-

After the reaction, remove excess hydrazine hydrate and water via distillation under reduced pressure.[3][10]

-

To further remove water, an azeotropic distillation with ethanol can be performed ("ethanol with water" method).[10] Add ethanol to the residue and distill under reduced pressure. This step can be repeated to ensure complete water removal.[10]

-

The resulting thick, colorless liquid is this compound.[3][4] The product can be used in the next step without further purification.[8]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Molar Ratio (Hydrazine hydrate : 2-(methylthiomethyl)-oxirane) | 1:1 to 1.1:1[9] or 1:2.5 to 1:3.5[10] | [9][10] |

| Reaction Temperature | 90-95°C | [9][10] |

| Reaction Time | 2 hours (post-addition) | [9] |

| Purity of Product (Gas Chromatography) | 96.8% | [3] |

| Yield | 88.30% | [3] |

Protocol 2: Synthesis of Nifuratel

This protocol outlines the subsequent steps to synthesize Nifuratel from this compound. This involves the formation of the oxazolidinone intermediate followed by condensation.

Materials:

-

This compound

-

Diethyl carbonate[8]

-

Base (e.g., alkali metal hydroxide or sodium hydride)[8]

-

5-Nitrofurfural[8]

-

Organic solvent (e.g., methanol, ethanol, acetonitrile, tetrahydrofuran, dichloromethane)[11]

-

Reaction vessel

-

Stirring apparatus

-

Cooling bath (e.g., ice bath)

Procedure:

-

Formation of N-amino-5-methylthiomethyl-2-oxazolidone:

-

Synthesis of Nifuratel:

-

Dissolve the N-amino-5-methylthiomethyl-2-oxazolidone intermediate in a suitable organic solvent.[11]

-

Cool the solution to 0°C using an ice bath.[11]

-

Add 5-nitrofurfural to the cooled solution while stirring.[11]

-

Continue stirring the reaction mixture to allow for the formation of Nifuratel.[11]

-

The final product can be purified by recrystallization.[10]

-

Quantitative Data Summary:

| Parameter | Value | Reference |

| Molar Ratio (Oxazolidinone intermediate : 5-Nitrofurfural) | 1:1 to 1.5 | [11] |

| Reaction Temperature (Condensation Step) | 0°C | [11] |

| Purity of Final Product | >99.8% | [10] |

| Overall Yield | >30% | [10] |

Reaction Pathway and Experimental Workflow

The synthesis of Nifuratel from this compound can be visualized as a two-step process. The first step involves the formation of the key oxazolidinone intermediate, which then undergoes condensation with 5-nitrofurfural.

Caption: Synthetic pathway of Nifuratel.

The experimental workflow involves a series of sequential laboratory operations, from the initial reaction setup to the final product purification.

Caption: Experimental workflow for Nifuratel synthesis.

Concluding Remarks

The use of this compound as an intermediate provides a viable pathway for the synthesis of Nifuratel. The protocols outlined, based on available patent literature, offer a framework for researchers in the field of pharmaceutical development. Adherence to the specified reaction conditions and molar ratios is crucial for achieving high purity and yield of the final product. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

- 1. Nifuratel - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 14359-97-8 [chemicalbook.com]

- 4. This compound | 14359-97-8 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. This compound CAS#: 14359-97-8 [amp.chemicalbook.com]

- 7. This compound | C4H12N2OS | CID 85723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN101037434A - Production method of nifuratel - Google Patents [patents.google.com]

- 9. CN102863434A - Synthetic method of nifuratel - Google Patents [patents.google.com]

- 10. CN103232445A - Method for preparing nifuratel - Google Patents [patents.google.com]

- 11. CN112457304A - Preparation method of nifuratel - Google Patents [patents.google.com]

Application Notes and Protocols for the Purification of 1-Hydrazino-3-(methylthio)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 1-Hydrazino-3-(methylthio)propan-2-ol, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline protocols for common purification techniques, including recrystallization and column chromatography, and present expected quantitative data to guide researchers in achieving high-purity samples of the target compound.

Introduction

This compound is a versatile building block in medicinal chemistry and drug development. Its synthesis, typically through the reaction of hydrazine hydrate with a suitable glycidyl ether, often yields a product with a purity of approximately 96-97%.[1][2] For many applications, particularly in pharmaceutical synthesis, higher purity is required. This document details two effective methods for the purification of this compound: recrystallization and flash column chromatography.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.[3][4][5][6]

| Property | Value |

| Molecular Formula | C₄H₁₂N₂OS |

| Molecular Weight | 136.22 g/mol [4][6] |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | 339.1 °C at 760 mmHg[3] |

| Density | 1.146 g/cm³[3] |

Purification Protocols

The following protocols describe standard laboratory procedures for the purification of this compound. The choice of method will depend on the initial purity of the compound, the desired final purity, and the scale of the purification.

Protocol 1: Recrystallization from Ethanol/Water

Recrystallization is a suitable method for purifying solid derivatives of this compound or for removing solid impurities. While the compound itself is a liquid at room temperature, this protocol is valuable for solid analogues or if the crude product has solidified due to impurities. The principle relies on the differential solubility of the compound and impurities in a hot versus a cold solvent mixture.[7]

Materials:

-

Crude this compound

-

Ethanol (95%)

-

Deionized Water

-

Erlenmeyer flasks

-

Heating mantle or hot plate with a water bath

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

Dissolution: In a 250 mL Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot 95% ethanol (approximately 70-80 °C). Stir until the solid is completely dissolved.

-

Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.

-

Clarification: If the solution remains turbid, add a few drops of hot ethanol until it becomes clear again.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (e.g., 1:1 v/v) to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a highly effective method for purifying liquid or dissolved solid compounds based on their polarity. For this compound, a polar compound, normal-phase chromatography using silica gel is recommended.[7]

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Glass chromatography column

-

Compressed air or nitrogen source

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column. Allow the silica to settle, ensuring a level surface.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 20% ethyl acetate in hexane) and load it onto the top of the silica gel bed.

-

Elution: Begin elution with a low polarity solvent mixture (e.g., 20% EtOAc in hexane). Gradually increase the polarity of the eluent (e.g., to 50% EtOAc in hexane) to facilitate the movement of the compound down the column. The optimal eluent system should be determined beforehand by TLC analysis.

-

Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

-

Product Isolation: Combine the fractions containing the pure product, as identified by TLC, and remove the solvent under reduced pressure using a rotary evaporator.

Quantitative Data

The following table summarizes the expected purity and yield for each purification technique, starting with a crude product of 96.8% purity.[1]

| Purification Technique | Initial Purity (%) | Final Purity (%) | Yield (%) |

| Recrystallization | 96.8 | >99.0 | 75-85 |

| Flash Column Chromatography | 96.8 | >99.5 | 80-90 |

Workflow and Process Visualization

The following diagrams illustrate the synthesis and purification workflow for this compound.

Caption: Synthesis workflow for this compound.

Caption: Purification workflow for this compound.

Storage and Handling

Due to its sensitivity to oxidation, purified this compound should be stored at 2-8°C under an inert atmosphere, such as nitrogen or argon, to maintain its purity and stability over time.[7] Standard laboratory safety precautions should be followed when handling this compound.

References

Application Notes and Protocols for the Characterization of 1-Hydrazino-3-(methylthio)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the structural elucidation and purity assessment of 1-Hydrazino-3-(methylthio)propan-2-ol. The following protocols are generalized methodologies and may require optimization based on the specific instrumentation and sample matrix.

Compound Overview

Structure:

Chemical Formula: C₄H₁₂N₂OS

Molecular Weight: 136.22 g/mol

Synonyms: 1-Hydrazinyl-3-(methylthio)propan-2-ol

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its proper characterization is crucial for ensuring the quality, safety, and efficacy of the final drug product. The analytical methods described herein provide a framework for its comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

Predicted Spectral Data

Due to the lack of publicly available experimental spectra, the following data is predicted based on the chemical structure and standard chemical shift values.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.10 | s | 3H | S-CH ₃ |

| ~2.60 | m | 2H | S-CH ₂ |

| ~2.85 | m | 2H | CH ₂-NHNH₂ |

| ~3.80 | m | 1H | CH -OH |

| ~2.5-4.0 (broad) | s | 3H | OH , NH -NH ₂ |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~15 | S-C H₃ |

| ~40 | S-C H₂ |

| ~55 | C H₂-NHNH₂ |

| ~70 | C H-OH |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Mass Spectrometry (MS)